molecular formula C15H16N2O3S2 B4572975 3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide

3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide

Cat. No.: B4572975
M. Wt: 336.4 g/mol
InChI Key: DCEFREXBKSEVRU-UHFFFAOYSA-N
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Description

3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.06023472 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amisulpride in Schizophrenia Treatment

Amisulpride, a substituted benzamide with high affinity for dopamine D2 and D3 receptors, has been studied extensively for its efficacy in treating schizophrenia. Research indicates its effectiveness in improving both negative and positive symptoms of schizophrenia, though at distinct dose ranges. Low doses (50-300 mg/day) are effective for negative symptoms, while higher doses (400-1,200 mg/day) target positive symptoms. These findings suggest amisulpride's potential in addressing the complex symptomatology of schizophrenia through modulation of dopaminergic activity (Wang et al., 2020; Lôo et al., 1997).

Cognitive and Psychomotor Functions

Another study explored amisulpride's effects on EEG, psychomotor, and cognitive functions in sleep-deprived subjects, demonstrating no detrimental impacts at a low dose regimen. This suggests amisulpride, and possibly related benzamide derivatives, could maintain cognitive and psychomotor performance under conditions of sleep deprivation, indicating potential broader applications beyond schizophrenia treatment (Patat et al., 1999).

Metabolism and Disposition Studies

Research on related compounds such as SB-649868, an orexin 1 and 2 receptor antagonist, provides insight into the metabolism and disposition of benzamide derivatives in humans. Such studies are critical for understanding the pharmacokinetic profiles and safety of these compounds, indicating extensive metabolism and the importance of considering metabolic pathways in their scientific applications (Renzulli et al., 2011).

Properties

IUPAC Name

3-(methanesulfonamido)-N-(3-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-21-14-8-4-6-12(10-14)16-15(18)11-5-3-7-13(9-11)17-22(2,19)20/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEFREXBKSEVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.